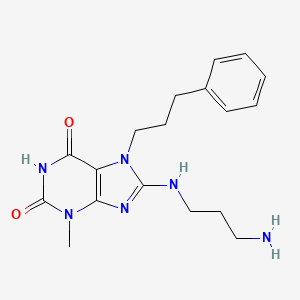

8-((3-Aminopropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-((3-Aminopropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-derived molecule characterized by a 3-aminopropylamino group at position 8 and a 3-phenylpropyl chain at position 7. This article compares its structure-activity relationships (SAR) with similar compounds, focusing on substituent variations and their impact on biochemical properties.

Properties

CAS No. |

476482-27-6 |

|---|---|

Molecular Formula |

C18H24N6O2 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

8-(3-aminopropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |

InChI |

InChI=1S/C18H24N6O2/c1-23-15-14(16(25)22-18(23)26)24(17(21-15)20-11-6-10-19)12-5-9-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12,19H2,1H3,(H,20,21)(H,22,25,26) |

InChI Key |

GMZQITJQKGRUCD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN)CCCC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

8-((3-Aminopropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant potential in medicinal chemistry. Its structural complexity, characterized by a purine core and various substituents, suggests a diverse range of biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C18H24N6O2

- Molecular Weight : 356.4 g/mol

- CAS Registry Number : 476482-27-6

The compound's structure includes an amino group and a phenylpropyl substituent, which may enhance its biological interactions and therapeutic potential.

Research indicates that 8-((3-Aminopropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione may act as an enzyme inhibitor or a modulator of signaling pathways . Its interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding its pharmacological profile.

Potential Mechanisms Include:

- Inhibition of Purine Nucleoside Phosphorylase (PNPase) : Similar compounds have shown effectiveness in inhibiting PNPase, leading to altered purine metabolism and renal excretory functions .

- Modulation of Enzyme Activity : The structural components may allow it to fit into active sites of enzymes or bind to receptor sites, influencing their activity.

Biological Activities

The biological activities of 8-((3-Aminopropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione are diverse and include:

- Antitumor Activity : Preliminary studies suggest potential applications in cancer therapy due to its ability to modulate cell signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : The compound may exhibit properties that help reduce inflammation through similar mechanisms observed in other purine derivatives.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 8-((3-Aminopropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione:

- Diuresis and Natriuresis : Research on related aminopurines indicates that they can induce diuresis (increased urine production) and natriuresis (excretion of sodium), which could be beneficial for conditions like hypertension .

- Renal Excretory Function : Studies have shown that certain aminopurines influence renal function by altering the excretion patterns of various metabolites .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides context for understanding the unique properties of 8-((3-Aminopropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-(Dimethylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione | C20H24N4O2 | Contains dimethylamino group and naphthalenic substituent |

| 8-(Aminomethyl)-1-methylpurine | C8H10N4O2 | Simpler structure with fewer substituents |

| 7-(Phenethyl)adenosine | C15H17N5O4 | A purine derivative with a different alkyl side chain |

The unique combination of amino and phenylpropyl groups in 8-((3-Aminopropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione may impart distinct biological activities compared to other similar compounds.

Comparison with Similar Compounds

Substituent Variations at Position 8

Position 8 modifications significantly influence target binding and pharmacokinetics. Key analogs include:

Key Observations :

- Hydrophilic Groups (e.g., hydroxyl, imidazolyl): Enhance solubility and hydrogen bonding. The imidazolyl group in the Eg5 inhibitor () likely interacts with Tyr104/352 residues, contributing to its sub-micromolar activity .

- Alkylamino Chains: Longer chains (e.g., 3-aminopropyl) may improve binding pocket occupancy but could reduce metabolic stability.

Substituent Variations at Position 7

Position 7 modifications affect lipophilicity and target specificity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.